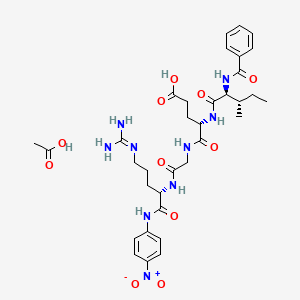

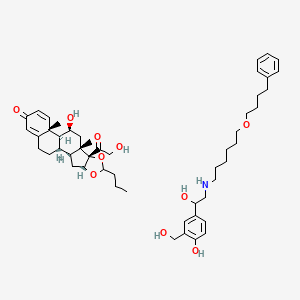

![molecular formula C9H10N6O B606499 4-[(E)-(3,5-Diamino-1h-Pyrazol-4-Yl)diazenyl]phenol CAS No. 140651-18-9](/img/structure/B606499.png)

4-[(E)-(3,5-Diamino-1h-Pyrazol-4-Yl)diazenyl]phenol

Overview

Description

The compound “4-[(E)-(3,5-Diamino-1h-Pyrazol-4-Yl)diazenyl]phenol” is a type of arylazo-3,5-diamino-1H-pyrazole . It has been studied for its inhibitory effects on cell division protein kinase 2 (CDK2), which plays a crucial role in cell cycle regulation .

Synthesis Analysis

While specific synthesis details for “4-[(E)-(3,5-Diamino-1h-Pyrazol-4-Yl)diazenyl]phenol” were not found, a related compound, diazenyl schiff bases, have been synthesized by the reaction of salicylaldehyde containing azo dyes with various substituted aniline derivatives in the presence of acetic acid as a catalyst .Molecular Structure Analysis

The molecular structure of “4-[(E)-(3,5-Diamino-1h-Pyrazol-4-Yl)diazenyl]phenol” has been studied using x-ray diffraction . The compound has been found to interact with CDK2 in a monomeric form .Chemical Reactions Analysis

While specific chemical reactions involving “4-[(E)-(3,5-Diamino-1h-Pyrazol-4-Yl)diazenyl]phenol” were not found, it’s worth noting that phenol-based compounds are known to undergo a variety of chemical reactions, including oxidation, reduction, and electrophilic aromatic substitution .Scientific Research Applications

Anti-Cancer Therapeutics

Cdk9 Inhibitor II, also known as CAN508, is significantly up-regulated in a wide variety of cancer entities, aiding in the overexpression of genes responsible for the regulation of functions beneficial to cancer cells, like proliferation, survival, cell cycle regulation, DNA damage repair, and metastasis . Enhanced CDK9 activity leads to poorer prognosis in many cancer types, offering the rationale to target it using small-molecule inhibitors .

Treatment for Small Cell Lung Cancer

CAN508 has been found to be an effective therapy for small cell lung cancer (SCLC). It has shown high efficacy in chemotherapy-resistant cells and has effectively reduced tumor growth and improved survival in both autochthonous and syngeneic SCLC models .

Treatment for Multiple Myeloma

In preclinical trials, the application of CDK9 inhibitors led to tumor cells apoptosis, tumor growth inhibition, and tumor mass reduction. Synergistic effects between CDK9 inhibitors and either Venetoclax, Bortezomib, Lenalidomide, or Erlotinib have been proven and are awaiting verification in clinical trials .

Chemical Modification for Research Purposes

The cyclin-dependent kinase inhibitor, CAN508, was protected with di-tert-butyl dicarbonate to access the amino-benzoylated pyrazoles. The bromo derivatives were further arylated by Suzuki-Miyaura coupling using the XPhos Pd G2 pre-catalyst .

Inhibition of CDK9 Activity

CAN508 is an arylazopyrazole compound that inhibits CDK9 with an IC50 of 0.35 μM and exhibits a 38-fold selectivity for CDK9/cyclin T over other CDK/cyclin complexes. As a result, CAN508 treatment inhibits the growth of various cancer cell lines and induces apoptosis .

Antifungal Applications

Some novel 2-(Phenyldiazenyl)phenol based azo dyes, which are structurally similar to 4-[(E)-(3,5-Diamino-1h-Pyrazol-4-Yl)diazenyl]phenol, have shown remarkable efficiency in the growth reduction of standard and clinical isolated Candida strains, suggesting future applications as novel antifungal .

Future Directions

While specific future directions for “4-[(E)-(3,5-Diamino-1h-Pyrazol-4-Yl)diazenyl]phenol” were not found, a related compound, “3-{4-[(E)-{4-[(E)-Phenyldiazenyl]phenyl}diazenyl]phenoxy}propane-1,2-diol”, has been designed to be a black quencher of pyrene fluorescence, serving as a membrane-bound probe . This suggests potential applications in the study of protein/membrane interactions and the lateral organization of membranes .

Mechanism of Action

Target of Action

Cdk9 Inhibitor II, also known as CAN-508, CAY10574, or 4-[(E)-(3,5-Diamino-1h-Pyrazol-4-Yl)diazenyl]phenol, primarily targets Cyclin-dependent kinase 9 (CDK9) . CDK9, a serine/threonine kinase, associates mainly with Cyclin T1 and forms the positive transcription elongation factor b (P-TEFb), which regulates the transcription elongation by phosphorylating the carbon-terminal domain (CTD) of RNA polymerase Ⅱ (Pol II) .

Mode of Action

Cdk9 Inhibitor II interacts with its target, CDK9, by inhibiting CDK9-mediated transcriptional extension through competitive binding . This inhibition leads to a reduction in RNA polymerase II C-terminal domain serine 2 phosphorylation .

Biochemical Pathways

The inhibition of CDK9 affects several biochemical pathways. It results in the downregulation of RNA polymerase II and transcription pathways . This downregulation leads to the suppression of several key cancer pathways, such as MAPK, mTOR, and PI3K signaling pathways . Additionally, CDK9 inhibition leads to the depletion of short-lived proteins like c-MYC and MCL-1 that are critical for cell survival and growth .

Pharmacokinetics

A similar cdk9 inhibitor, mc180295, has been studied and found to have a half-life of 1 hour in preclinical pharmacokinetics studies in rat, dog, and monkey . This information might provide some insights into the ADME properties of Cdk9 Inhibitor II.

Result of Action

The inhibition of CDK9 by Cdk9 Inhibitor II leads to significant molecular and cellular effects. It results in the downregulation of the pro-survival protein Myeloid Cell Leukemia 1 (MCL1) and MYC oncoprotein, inducing rapid apoptosis in cancer cells . This cellular potency and mechanism of action translate to promising anti-cancer activity in human leukemia mouse xenograft models .

Action Environment

The action, efficacy, and stability of Cdk9 Inhibitor II can be influenced by various environmental factors. For instance, the compound exhibited effective tumor growth reduction and improved survival in both autochthonous and syngeneic SCLC models . .

properties

IUPAC Name |

4-[(3,5-diamino-1H-pyrazol-4-yl)diazenyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N6O/c10-8-7(9(11)15-14-8)13-12-5-1-3-6(16)4-2-5/h1-4,16H,(H5,10,11,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYZRKFOEZQBUEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=NC2=C(NN=C2N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90901895 | |

| Record name | NoName_1070 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90901895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(E)-(3,5-Diamino-1h-Pyrazol-4-Yl)diazenyl]phenol | |

CAS RN |

140651-18-9 | |

| Record name | CAN-508 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140651189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CAN-508 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07731 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CAN-508 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZG0O47K626 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

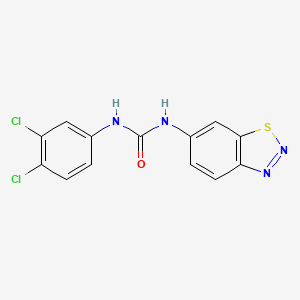

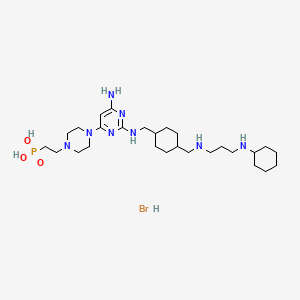

![8-Azido-2-(3-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-6-(trifluoromethyl)-1,3-benzothiazin-4-one](/img/structure/B606421.png)

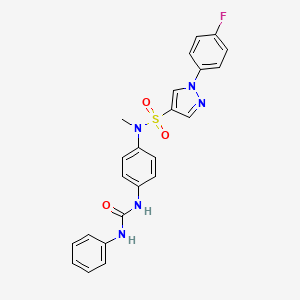

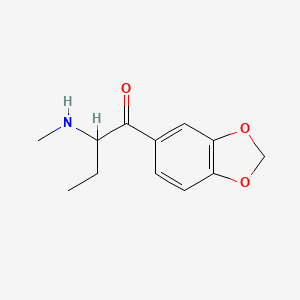

![ethyl 3-[(3S,4S)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]-2-[[(3S)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carbonyl]amino]propanoate](/img/structure/B606423.png)

![(1S,9R,10S)-17-(Cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-4,10-diol;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B606429.png)

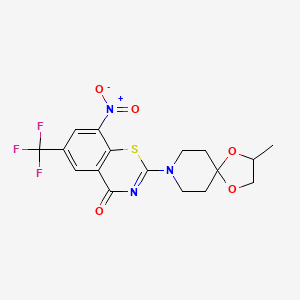

![7-[3,5-difluoro-4-(morpholin-4-ylmethyl)phenyl]-N-[6-[(3R,5S)-3,5-dimethylpiperazin-1-yl]pyridin-3-yl]pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B606431.png)